2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
Overview
Description
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a useful research compound. Its molecular formula is C22H20N2O8 and its molecular weight is 440.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-(3-methoxypropyl)-1,3-dioxo-5-isoindolinecarboxylate is 440.12196560 g/mol and the complexity rating of the compound is 764. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Calcium Channel Antagonists and Cerebrovascular Actions
Calcium channel antagonists, such as Nimodipine, which is structurally similar to the compound of interest, demonstrate a preferential action on cerebral blood vessels. Nimodipine is described as a new calcium antagonistic vasodilator with significant effects on brain vessels. It prevents spasm of isolated rabbit basilar arteries caused by depolarization and receptor stimulation, showing a primary action in cerebral rather than peripheral vessels. This property suggests its potential usefulness in the prophylaxis and treatment of cerebral vasospasm in humans (Kazda & Towart, 2005).
Structural Analysis and Activity Relationships
Structural studies of calcium channel antagonists, like Nimodipine, reveal insights into their molecular configurations and activity relationships. The structural configuration, with nitrophenyl rings roughly normal to the dihydropyridine ring, indicates a distinct molecular conformation contributing to their pharmacological properties. Such analyses are crucial for understanding how structural nuances influence biological activity and can guide the development of new therapeutic agents with optimized efficacy and targeted action (Wang, Herbette, & Rhodes, 1989).
Antioxidant and Thermal Stability Applications
Investigations into the thermal stability of indolinonic nitroxides, which share a chemical resemblance to the compound , highlight their potential as antioxidants and stabilizers in polymer materials. These studies are pertinent for materials science, offering pathways to enhance the durability and longevity of polymer-based products under thermal stress. The comparison of antioxidant activity against traditional phenolic antioxidants reveals the superior performance of certain indolinonic nitroxides, underscoring their importance in industrial applications (Alberti et al., 1993).
Properties
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O8/c1-13-4-5-14(11-18(13)24(29)30)19(25)12-32-22(28)15-6-7-16-17(10-15)21(27)23(20(16)26)8-3-9-31-2/h4-7,10-11H,3,8-9,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNXDJJMMZLDTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCCOC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101110398 | |
Record name | 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2,3-dihydro-2-(3-methoxypropyl)-1,3-dioxo-1H-isoindole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101110398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356092-38-1 | |
Record name | 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2,3-dihydro-2-(3-methoxypropyl)-1,3-dioxo-1H-isoindole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=356092-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2,3-dihydro-2-(3-methoxypropyl)-1,3-dioxo-1H-isoindole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101110398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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